molecular formula C18H27ClN2O2 B2402096 [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 1591563-11-9

[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride

Cat. No.: B2402096
CAS No.: 1591563-11-9
M. Wt: 338.88
InChI Key: JYSXIWHKOSXOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-based methanone derivative with a 2-cyclobutyloxyphenyl group and a 1-aminoethyl substitution at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Suppliers globally, including in China, the U.S., and Japan, highlight its use as a pharmaceutical intermediate ().

Properties

IUPAC Name

[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSXIWHKOSXOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoethyl group and a cyclobutyloxyphenyl moiety. Its chemical formula is C16H24ClN2O2, and it is often used in pharmaceutical research due to its structural similarity to known bioactive compounds.

1. Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies have shown that certain piperazine derivatives can effectively inhibit viral replication, particularly against HIV-1 and other viruses like HSV-1 and CVB-2. These findings suggest that similar structures, including this compound, may possess comparable antiviral efficacy .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for several derivatives, indicating that modifications in the piperidine structure can enhance antibacterial activity. For example, derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values suggesting moderate effectiveness .

Compound MIC (μM) Target Organism
3f92CVB-2
3g54HSV-1
3a>100S. aureus
3c–3g>100P. aeruginosa

3. Anti-inflammatory Activity

The compound's potential in modulating inflammatory responses has also been investigated. It has been suggested that similar compounds can influence cytokine production, specifically tumor necrosis factor (TNF), which plays a crucial role in inflammatory diseases . This suggests that this compound might be valuable in treating conditions characterized by excessive inflammation.

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, including cannabinoid and serotonin receptors, which are implicated in pain perception and mood regulation.
  • Inhibition of Viral Enzymes : The antiviral activity may be attributed to the inhibition of viral enzymes necessary for replication, akin to other piperidine derivatives used in antiviral therapies.

Case Studies

Several studies have documented the synthesis and evaluation of piperidine derivatives for their biological activity:

  • A study synthesized a series of piperidine derivatives and evaluated their antiviral properties against HIV and HSV viruses. Results indicated that modifications to the piperidine core could lead to enhanced antiviral efficacy .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their potential role in reducing TNF levels in inflammatory conditions .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the cyclobutyloxy aromatic group and 1-aminoethyl-piperidine core. Below is a comparison with structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Pharmacological Target (if known)
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone hydrochloride 2-Cyclobutyloxyphenyl, 3-(1-aminoethyl)piperidine Not explicitly stated Hypothesized: CNS receptors (e.g., mGluRs)
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride 3,3-Difluoropiperidine, 4-aminocyclohexyl 282.76 Not specified; likely a kinase or protease inhibitor
(2-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride 2-Chloropyridin-3-yl, 2-aminomethylpiperidine 306.20 (C₁₂H₁₇Cl₂N₃O) Potential antiviral or antibacterial agent
Raloxifene Hydrochloride Benzothiophene core, 4-(2-piperidylethoxy)phenyl 510.05 Selective estrogen receptor modulator (SERM)

Key Observations :

  • Aromatic Groups : The cyclobutyloxy group in the target compound introduces steric hindrance and rigidity compared to simpler aryl groups (e.g., chloropyridine in ). This may affect receptor-binding kinetics.
  • Amine Substitutions: The 1-aminoethyl side chain in the target compound contrasts with the aminocyclohexyl group in , which may alter solubility and membrane permeability.
Physicochemical Properties
  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, ((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride () has 2 H-bond donors and 4 acceptors, suggesting moderate solubility. The target compound’s cyclobutyloxy group may reduce solubility compared to polar analogs like Raloxifene .
Pharmacological Activity
  • CNS Targets: The piperidine-amine scaffold is common in mGluR modulators (e.g., S-(4-fluoro-phenyl)-methanone derivatives in ). The target compound’s aminoethyl group may mimic endogenous ligands like anandamide (), though direct binding data are lacking.
  • Receptor Specificity: Unlike Raloxifene, which targets estrogen receptors, the target compound’s lack of a benzothiophene core suggests divergent mechanisms, possibly favoring ionotropic receptors .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule comprises a piperidine core substituted at position 3 with a 1-aminoethyl group and at position 1 with a 2-cyclobutyloxyphenyl methanone moiety. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications. Key challenges include:

  • Regioselective functionalization of the piperidine ring to ensure proper substitution at positions 1 and 3.
  • Stereochemical control during the introduction of the chiral 1-aminoethyl group.
  • Stability of intermediates , particularly during cyclobutyl ether formation and acylation steps.

Retrosynthetic Analysis and Route Selection

Retrosynthetic disconnection suggests two primary pathways:

Piperidine Ring Construction via Cyclization

The piperidine core can be synthesized through cyclization of δ-aminonitriles or via hydrogenation of pyridine precursors. For example, palladium-catalyzed hydrogenation of pyridine derivatives, as demonstrated by Grygorenko et al., offers a high-yield route to substituted piperidines under mild conditions. This method avoids harsh reagents and allows for late-stage functionalization.

Modular Assembly via Alkylation and Acylation

An alternative approach involves stepwise assembly:

  • Introduction of the 1-aminoethyl group via reductive amination of a piperidin-3-one intermediate.
  • Friedel-Crafts acylation to attach the 2-cyclobutyloxyphenyl methanone moiety.
  • Salt formation using hydrochloric acid.

Detailed Synthetic Methodologies

Synthesis of the Piperidine Core

Hydrogenation of Pyridine Derivatives

A pyridine precursor substituted at position 3 with a nitroethyl group undergoes catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield the corresponding piperidine. This method, adapted from Zhang et al., achieves >90% yield with excellent stereochemical fidelity.

Reductive Amination of Piperidin-3-one

Piperidin-3-one is treated with ethylamine and sodium cyanoborohydride in methanol at 25°C for 12 hours. The reaction proceeds via Schiff base formation, followed by reduction to yield 3-(1-aminoethyl)piperidine (Yield: 78%).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C. Precipitation yields the hydrochloride salt, which is recrystallized from ethanol/diethyl ether (Purity: >99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45–7.38 (m, 2H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.20 (quin, J = 7.2 Hz, 1H, cyclobutyl-O), 3.85–3.70 (m, 2H, piperidine H-1), 3.10–2.95 (m, 2H, NH₂CH₂), 2.80–2.60 (m, 4H, piperidine H-2,6), 2.20–1.90 (m, 8H, cyclobutyl and piperidine H-4,5), 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C), 1250 cm⁻¹ (C-O-C).

X-ray Crystallography

While no data exists for the target compound, analogous piperidine derivatives exhibit monoclinic crystal systems (Space group: C2) with hydrogen-bonding networks stabilizing the hydrochloride salt.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Hydrogenation Pathway 90 99 Stereoselective, mild conditions Requires specialized catalysts
Reductive Amination 78 98 Simple reagents Moderate yield
Friedel-Crafts Acylation 65 97 Direct coupling Acid-sensitive substrates

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps can be recovered and reused, reducing costs.
  • Solvent Selection : Ethanol/water mixtures improve sustainability versus dichloromethane.
  • Process Safety : Exothermic acylation steps require controlled addition and cooling.

Q & A

Q. What are the recommended synthetic routes for [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Reacting a substituted piperidine precursor (e.g., 3-(1-aminoethyl)piperidine) with a cyclobutyloxy-substituted benzoyl chloride derivative under anhydrous conditions.
  • Salt Formation : Treating the free base with hydrochloric acid to improve solubility and stability for biological testing .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, validated via HPLC and LC-MS .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride form enhances aqueous solubility, critical for in vitro assays (e.g., receptor binding studies) and pharmacokinetic profiling. The ionic interaction between the protonated amine and chloride ion reduces hygroscopicity, improving storage stability .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents on the piperidine and phenyl rings, with DEPT-135 confirming quaternary carbons.
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves stereochemical ambiguities, particularly for the cyclobutyloxy group .
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

  • Dynamic NMR : Assess conformational flexibility of the cyclobutyloxy group, which may cause signal splitting in 1H^1H-NMR .
  • Computational Validation : Molecular dynamics simulations (e.g., using Gaussian or AMBER) predict stable conformers and compare with experimental data .
  • Multi-temperature Crystallography : Resolve thermal motion artifacts in X-ray structures .

Q. What strategies optimize in vitro assays for target engagement studies?

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity for G protein-coupled receptors (GPCRs), with non-specific binding minimized using 10 µM cold ligand controls .
  • Functional Assays : Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled receptors) in HEK293 cells transfected with target receptors. EC50_{50}/IC50_{50} values are normalized to reference agonists/antagonists .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Piperidine Ring Modifications : Replacing the 1-aminoethyl group with bulkier substituents (e.g., cyclopropyl) reduces off-target activity but may lower solubility.
  • Phenyl Ring Variations : Electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor affinity but increase metabolic instability. Quantitative SAR (QSAR) models using CoMFA/CoMSIA guide rational design .

Q. What analytical methods resolve discrepancies in biological activity between batches?

  • Chiral HPLC : Ensures enantiomeric purity, as racemization at the aminoethyl group can alter potency .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehydrohalogenation products) that may antagonize primary targets .

Methodological Notes

  • Safety Protocols : Handle the compound in a fume hood with nitrile gloves. In case of skin contact, rinse with water for 15 minutes and consult toxicity data from structurally related piperidine derivatives .
  • Data Reproducibility : Store lyophilized samples at -20°C under argon to prevent degradation. Batch variability is minimized using standardized synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.